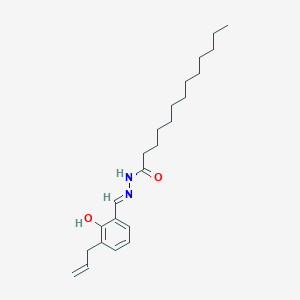
N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide, also known as ATDH, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. ATDH belongs to the class of Schiff bases and has a molecular formula of C21H31N3O2.
Wissenschaftliche Forschungsanwendungen
N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as arthritis and cancer. In agriculture, N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide has been investigated for its potential use as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide has also been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects
N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide can inhibit the proliferation of cancer cells and induce apoptosis. N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide has also been shown to reduce inflammation and oxidative stress in animal models of arthritis. In addition, N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide in lab experiments is its relatively low toxicity compared to other compounds. N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide has also been shown to have good solubility in various solvents, making it easy to work with. However, one limitation of using N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide is its relatively low stability, which can make it difficult to store and transport.
Zukünftige Richtungen
There are several future directions for research on N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide. One area of interest is the development of N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide-based drugs for the treatment of various diseases such as cancer and arthritis. Another area of interest is the development of N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide-based pesticides and plant growth regulators for use in agriculture. In addition, further research is needed to fully understand the mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide and its potential applications in material science.
Conclusion
In conclusion, N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide can be synthesized through a condensation reaction between 3-allyl-2-hydroxybenzaldehyde and tridecanohydrazide and has been shown to possess anti-inflammatory and antioxidant properties. N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide has various potential applications in medicine, agriculture, and material science, and further research is needed to fully understand its mechanism of action and potential uses.
Synthesemethoden
N'-(3-allyl-2-hydroxybenzylidene)tridecanohydrazide can be synthesized through a condensation reaction between 3-allyl-2-hydroxybenzaldehyde and tridecanohydrazide. The reaction is typically carried out in ethanol under reflux conditions and the resulting product is purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]tridecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-3-5-6-7-8-9-10-11-12-13-18-22(26)25-24-19-21-17-14-16-20(15-4-2)23(21)27/h4,14,16-17,19,27H,2-3,5-13,15,18H2,1H3,(H,25,26)/b24-19+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROASFHKWGEHRR-LYBHJNIJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NN=CC1=CC=CC(=C1O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC(=C1O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6009874.png)
![methyl 4-oxo-4-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}butanoate](/img/structure/B6009878.png)
amino]-N-phenylbutanamide](/img/structure/B6009885.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6009889.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009895.png)
![1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6009898.png)
![{2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6009901.png)
![1-{3-[3-(4-tert-butylbenzoyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6009904.png)


![(1-{[1-(3,4-dichlorobenzoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6009933.png)
![5-(cyclohexylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6009944.png)
![4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine](/img/structure/B6009951.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6009965.png)